molecular formula C11H12FN3 B1341133 [1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine CAS No. 926242-20-8

[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine

Katalognummer: B1341133
CAS-Nummer: 926242-20-8
Molekulargewicht: 205.23 g/mol
InChI-Schlüssel: OOGHRTAAWHWFMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Characterization of [1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine

Crystallographic Analysis and Molecular Geometry

The molecular structure of this compound is characterized by a five-membered pyrazole ring system substituted with a 4-fluorophenyl group at the nitrogen-1 position and a methyl group at the carbon-3 position. The compound possesses a methanamine functional group attached to the carbon-4 position of the pyrazole ring, creating a distinctive structural framework that influences its chemical properties and reactivity patterns.

The molecular formula of this compound is established as C₁₁H₁₂FN₃, with an average molecular mass of 205.236 atomic mass units and a monoisotopic mass of 205.101526 atomic mass units. These precise mass determinations provide fundamental data for structural confirmation and analytical identification purposes. The presence of the fluorine atom introduces significant electronic effects that modify the overall molecular geometry and influence the compound's physical and chemical characteristics.

The spatial arrangement of atoms within the molecular framework demonstrates the planar nature of the pyrazole ring system, with the 4-fluorophenyl substituent adopting a specific orientation relative to the heterocyclic core. The methanamine group extends from the pyrazole ring, creating additional sites for potential intermolecular interactions and hydrogen bonding networks. These geometric features contribute to the compound's unique crystallographic properties and solid-state behavior.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for the structural elucidation of this compound. The proton nuclear magnetic resonance spectrum reveals characteristic signals corresponding to the various proton environments within the molecular structure. The aromatic protons of the 4-fluorophenyl group exhibit distinct chemical shifts in the aromatic region, typically appearing as a complex multiplet pattern due to fluorine-proton coupling interactions.

The methyl group attached to the carbon-3 position of the pyrazole ring produces a characteristic singlet signal in the aliphatic region of the spectrum. This signal serves as a diagnostic feature for structural confirmation and quantitative analysis purposes. The methanamine protons generate specific signals that reflect their chemical environment and proximity to the electronegative nitrogen atom and the aromatic pyrazole system.

Fluorine-19 nuclear magnetic resonance spectroscopy provides additional structural information through the observation of the fluorine signal from the 4-fluorophenyl substituent. The chemical shift of this fluorine atom reflects its electronic environment and the influence of the pyrazole ring system on its magnetic properties. Carbon-13 nuclear magnetic resonance data contribute further structural details by revealing the carbon framework and the electronic effects of fluorine substitution on the aromatic system.

Infrared Vibrational Mode Assignments

Infrared spectroscopy offers valuable information regarding the vibrational characteristics and functional group identification of this compound. The infrared spectrum displays characteristic absorption bands corresponding to the primary amine functionality, with nitrogen-hydrogen stretching vibrations appearing in the expected frequency range for primary amines. These bands provide direct evidence for the presence of the methanamine group and its structural integrity.

The aromatic carbon-carbon stretching vibrations of both the pyrazole ring and the 4-fluorophenyl group produce distinct absorption features in the aromatic region of the spectrum. The fluorine substitution introduces modifications to the normal aromatic stretching patterns, creating characteristic shifts that can be used for structural identification purposes. The carbon-fluorine bond exhibits its own distinctive stretching vibration, which appears as a strong absorption band in the appropriate frequency range.

The methyl group attached to the pyrazole ring contributes characteristic carbon-hydrogen stretching and bending vibrations that appear in their expected spectral regions. These vibrational modes provide additional confirmation of the structural features and assist in distinguishing this compound from closely related pyrazole derivatives. The combination of these infrared spectroscopic features creates a unique fingerprint for the compound identification and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides critical information regarding the molecular ion and fragmentation behavior of this compound. The molecular ion peak appears at mass-to-charge ratio 205, corresponding to the molecular weight of the compound and confirming its molecular formula. This molecular ion serves as the base peak for subsequent fragmentation analysis and structural elucidation studies.

The fragmentation pattern reveals characteristic loss pathways that reflect the structural features of the compound. The methanamine group represents a particularly labile fragment, often resulting in the loss of the aminomethyl unit to generate stable pyrazole-based fragment ions. The 4-fluorophenyl substituent may undergo various fragmentation processes, including the formation of fluorophenyl cations and the elimination of fluorine-containing fragments.

The pyrazole ring system demonstrates characteristic stability under mass spectrometric conditions, often serving as a stable fragment that retains the core heterocyclic structure. The methyl substituent at the carbon-3 position influences the fragmentation pathways and can participate in rearrangement reactions that generate diagnostic fragment ions. These fragmentation patterns provide valuable structural information and assist in compound identification through comparison with spectral databases.

Comparative Analysis with Pyrazole Derivative Isomers

The structural comparison of this compound with related pyrazole derivatives reveals significant differences in molecular properties and analytical characteristics. The closely related compound [1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine, which contains an additional methyl group at the carbon-5 position, exhibits distinct spectroscopic and physical properties. The presence of the additional methyl substituent influences the electronic distribution within the pyrazole ring and modifies the overall molecular geometry.

Compound Molecular Formula Molecular Weight Key Structural Difference
This compound C₁₁H₁₂FN₃ 205.236 Single methyl at position 3
[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine C₁₂H₁₄FN₃ 219.263 Methyl groups at positions 3 and 5
[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine C₁₀H₁₀FN₃ 191.209 No methyl substituent

The positional isomers with different substitution patterns on the pyrazole ring exhibit variations in their nuclear magnetic resonance spectral characteristics, particularly in the chemical shifts of the pyrazole protons and the coupling patterns observed in the aromatic region. These differences provide valuable diagnostic information for compound identification and structural confirmation purposes. The electronic effects of the fluorine atom vary depending on its position relative to the pyrazole ring system, creating distinct spectroscopic signatures for each isomeric form.

Eigenschaften

IUPAC Name

[1-(4-fluorophenyl)-3-methylpyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-8-9(6-13)7-15(14-8)11-4-2-10(12)3-5-11/h2-5,7H,6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGHRTAAWHWFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate methylating agent to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl group in the compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of [1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares [1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
This compound 4-Fluorophenyl (1-position), methyl (3-position), methanamine (4-position) C₁₁H₁₂FN₃ 205.23 High lipophilicity due to fluorine; potential CNS permeability inferred from amine group
(4-Fluorophenyl)(oxan-4-yl)methanamine 4-Fluorophenyl, oxan-4-yl (tetrahydropyran) C₁₂H₁₆FNO 209.26 Enhanced solubility from tetrahydropyran; reduced steric hindrance
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine Trifluoromethyl (4-position), methyl (1-position) C₆H₈F₃N₃ 179.15 Higher electronegativity from CF₃; lower molecular weight
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine 3-Methoxyphenyl (1-position), N-methylmethanamine C₁₂H₁₅N₃O 217.27 Methoxy group increases polarity; moderate toxicity (H302, H315)
1-[3-(3-Fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine 3-Fluorophenyl, 3-methylphenyl, imidazole-methyl C₂₃H₂₅FN₆ 404.48 Bulky substituents; potential for multi-target interactions
Key Observations:
  • Fluorine Impact : Fluorine substitution (4-fluorophenyl or CF₃) enhances metabolic stability and lipophilicity, critical for drug bioavailability .
  • Amine Modifications : Methanamine derivatives with N-methyl or imidazole groups (e.g., ) show varied steric and electronic profiles, influencing receptor binding.
  • Molecular Weight : Smaller compounds (e.g., C₆H₈F₃N₃, 179.15 g/mol) may exhibit better pharmacokinetics, while bulkier analogs (e.g., C₂₃H₂₅FN₆) face challenges in membrane permeability .

Commercial and Research Status

  • Discontinued Compounds : Derivatives like (4-fluorophenyl)(pyridin-2-yl)methanamine () were discontinued, possibly due to stability or efficacy issues .
  • Availability : [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine is available commercially (), while others remain research-stage .

Biologische Aktivität

[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine, a pyrazole derivative, has garnered attention due to its potential biological activities. This compound's structure incorporates a fluorophenyl group and a pyrazole ring, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound is characterized using various spectroscopic techniques, including IR and NMR spectroscopy, to confirm its structure and purity.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown inhibition of pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve the modulation of NF-kB signaling pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have reported that derivatives with similar structures demonstrate cytotoxic effects against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines. For example:

Compound Cell Line IC50 (µM)
This compoundMCF73.79
Similar Pyrazole DerivativeNCI-H4600.03
Similar Pyrazole DerivativeSF-26831.5

These findings indicate that modifications in the pyrazole ring can significantly enhance anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Kinases : Some studies suggest that this compound may inhibit specific kinases involved in cancer progression, such as MET kinase, leading to reduced tumor growth and metastasis .
  • Modulation of Signaling Pathways : The compound may interfere with various signaling pathways critical for inflammation and cancer cell survival, including NF-kB and MAPK pathways .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

  • A study demonstrated that a related pyrazole compound significantly reduced tumor volume in xenograft models by inducing apoptosis in cancer cells.
  • Another case highlighted the anti-inflammatory effects observed in animal models with induced inflammation, where treatment with the pyrazole derivative resulted in decreased levels of inflammatory markers.

Q & A

Advanced Research Question

  • Molecular docking : Screen against targets (e.g., kinases, GPCRs) using software like AutoDock to prioritize in vitro assays .
  • In vitro testing :
    • Antimicrobial assays : Broth microdilution to determine MIC (minimum inhibitory concentration) .
    • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Metabolic stability : Assess hepatic clearance using human liver microsomes .

How can crystallographic data resolve ambiguities in the stereoelectronic effects of the 4-fluorophenyl substituent?

Advanced Research Question
The electron-withdrawing fluorine atom influences the pyrazole ring’s electron density and conformation. Techniques include:

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯F contacts) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactivity .
  • Comparative studies : Analyze fluorophenyl vs. non-fluorinated analogs to isolate electronic effects .

What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Process optimization : Replace batch reactors with continuous flow systems to improve heat/mass transfer .
  • Quality control : Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR) to monitor reaction progress .
  • Byproduct management : Use scavenger resins or extraction protocols to remove unreacted starting materials .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.